molecular formula C40H40N2Na2O9S2 B14480660 Acid Blue 175 CAS No. 69657-95-0

Acid Blue 175

Cat. No.: B14480660
CAS No.: 69657-95-0
M. Wt: 802.9 g/mol
InChI Key: RIGCPQHRRMHRII-UHFFFAOYSA-L
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Description

Acid Blue 175 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and is widely used in various industrial applications, including textiles, paper, and leather industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 175 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where the aromatic amine is diazotized using sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with a coupling component, such as a phenol or naphthol derivative, under controlled pH and temperature conditions. The final product is then purified and dried for commercial use.

Chemical Reactions Analysis

Types of Reactions: Acid Blue 175 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the aromatic structure.

    Reduction: Under reducing conditions, the azo bond in this compound can be cleaved, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.

    Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

    Oxidation: Breakdown products of the aromatic structure.

    Reduction: Aromatic amines.

    Substitution: Sulfonated or nitrated derivatives of this compound.

Scientific Research Applications

Acid Blue 175 has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in medical diagnostics and as a therapeutic agent.

    Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the leather industry for dyeing leather products.

Mechanism of Action

The mechanism of action of Acid Blue 175 involves its ability to bind to specific substrates through ionic and hydrogen bonding interactions. The dye molecules interact with the target substrates, leading to a change in color, which is the basis for its use as a dye and indicator. The molecular targets and pathways involved include the binding of the dye to amino groups in proteins and other macromolecules.

Comparison with Similar Compounds

    Acid Blue 113: Another acid dye with similar applications but different chemical structure.

    Acid Blue 93: Known for its use in textile dyeing and similar chemical properties.

    Acid Blue 25: Used in the textile industry with comparable dyeing properties.

Uniqueness: Acid Blue 175 is unique due to its specific shade of blue and its stability under various dyeing conditions. It also has a high affinity for protein fibers, making it particularly useful for dyeing wool and silk.

Properties

CAS No.

69657-95-0

Molecular Formula

C40H40N2Na2O9S2

Molecular Weight

802.9 g/mol

IUPAC Name

disodium;3-[[3-[[5-hydroxy-9,10-dioxo-4-[[3-[(3-sulfonatophenyl)methyl]cyclohexyl]amino]anthracen-1-yl]amino]cyclohexyl]methyl]benzenesulfonate

InChI

InChI=1S/C40H42N2O9S2.2Na/c43-35-15-5-14-32-36(35)40(45)38-34(42-29-11-2-7-25(21-29)19-27-9-4-13-31(23-27)53(49,50)51)17-16-33(37(38)39(32)44)41-28-10-1-6-24(20-28)18-26-8-3-12-30(22-26)52(46,47)48;;/h3-5,8-9,12-17,22-25,28-29,41-43H,1-2,6-7,10-11,18-21H2,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2

InChI Key

RIGCPQHRRMHRII-UHFFFAOYSA-L

Canonical SMILES

C1CC(CC(C1)NC2=C3C(=C(C=C2)NC4CCCC(C4)CC5=CC(=CC=C5)S(=O)(=O)[O-])C(=O)C6=C(C3=O)C=CC=C6O)CC7=CC(=CC=C7)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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